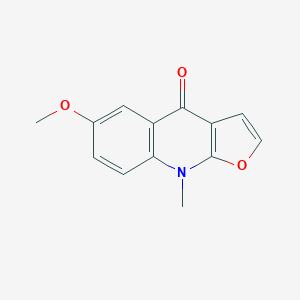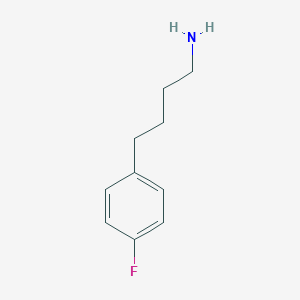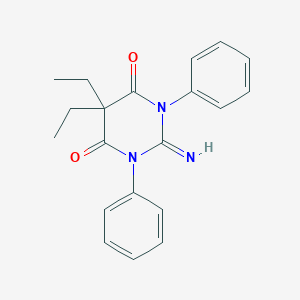
Isopteleine
Overview
Description
Scientific Research Applications
Cardiovascular Research : Isopteleine has been studied in the context of cardiovascular diseases. For example, in a study evaluating the effects of tetramethylpyrazine phosphate tablets (TPT) on heart failure induced by isoproterenol (ISO), it was found that TPT improved cardiac function and myocardial fibrosis, suggesting potential applications for this compound in treating heart-related conditions (Guo et al., 2012).
Metabolic Research : The use of isoproterenol, a compound similar to this compound, has been explored in studies related to metabolic processes. For instance, the effects of isoproterenol on Purkinje fibers of the heart were studied, revealing insights into the electrophysiological impacts of isoproterenol, which could inform research on this compound's metabolic applications (Kassebaum & Van Dyke, 1966).
Infection and Immune Response : Research has been conducted on isotopic labeling in granulocytes, which could be relevant to understanding how this compound might interact with immune responses or infection localizations (Dutcher, Schiffer, & Johnston, 1981).
Nutritional Studies : this compound's potential role in nutrition and metabolic processes has also been examined. For example, studies on vitamin A and its derivatives have provided insights that could be relevant to understanding this compound's role in nutrition (Ball, Goodwin, & Morton, 1948).
Pharmacological Research : this compound has been studied in pharmacological contexts, particularly focusing on its interaction with cellular processes and potential therapeutic applications. Research on the regulation of Ca2+ -dependent K+ -channel activity in tracheal myocytes by drugs like isoprenaline could provide a framework for understanding this compound's pharmacological effects (Kume, Takai, Tokuno, & Tomita, 1989).
Safety and Hazards
Isopteleine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
Isopteleine, also known as Isoprenaline, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, dilation of blood vessels and bronchi, and the breakdown of glycogen in the liver and muscle tissue .
Mode of Action
This compound is a non-selective beta-adrenergic agonist . It interacts with its targets by binding to both beta-1 and beta-2 adrenergic receptors . This binding increases intracellular calcium in cardiac myocytes, leading to positive inotropic (increased force of contraction), lusitropic (increased rate of relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects .
Biochemical Pathways
This compound affects the adrenergic signaling pathway . Upon binding to the beta-adrenergic receptors, it triggers a cascade of biochemical reactions that lead to the conversion of ATP to cyclic AMP (cAMP). The increased cAMP levels then activate protein kinase A, which in turn phosphorylates various proteins, leading to the physiological responses associated with beta-adrenergic receptor activation .
Pharmacokinetics
This compound has a short duration of action as it is rapidly cleared . Its elimination half-life is approximately 2 minutes . This rapid clearance and short half-life impact the bioavailability of the drug, necessitating frequent dosing to maintain therapeutic levels .
Result of Action
The action of this compound results in a number of physiological effects. It increases heart rate and cardiac output, dilates bronchi, and promotes the breakdown of glycogen . These effects make it useful in the treatment of conditions such as bradycardia, heart block, bronchospasm during anesthesia, and various forms of shock .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, conditions such as hyperthyroidism can enhance the drug’s effects, while conditions like hypovolemia can reduce its efficacy . Additionally, the presence of other drugs can also impact the action of this compound, as they may compete for the same metabolic pathways or receptor sites .
properties
IUPAC Name |
6-methoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZVOMYVJKQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)




![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)




